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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational bispecific antibody TG-1801
with alternative therapies for B-cell malignancies, focusing on efficacy data from patient-derived
xenograft (PDX) models. Detailed experimental protocols and visual representations of
signaling pathways and workflows are included to support researchers in their evaluation of this
novel therapeutic.

TG-1801: A Dual-Targeting Immunotherapy

TG-1801 is a first-in-class, bispecific antibody that simultaneously targets CD19 and CD47.
CD19 is a B-cell specific marker broadly expressed across B-cell malignancies, while CD47 is
a ubiquitous "don't eat me" signal that cancer cells exploit to evade phagocytosis by
macrophages[1]. By co-targeting both, TG-1801 aims to selectively enhance the phagocytosis
of CD19-positive B-cells while minimizing the hematological side effects associated with
indiscriminate CD47 blockade[2]. TG-1801 is currently under investigation in Phase 1 clinical
trials for patients with relapsed or refractory B-cell lymphoma.

Comparative Efficacy in Xenograft Models

Preclinical studies utilizing xenograft models have demonstrated the anti-tumor activity of TG-
1801, both as a monotherapy and in combination with other agents.
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TG-1801 Monotherapy and Combination Therapy in a
Burkitt's Lymphoma Xenograft Model

In a subcutaneous xenograft model using the Raji Burkitt's lymphoma cell line, TG-1801
demonstrated significant tumor growth inhibition (TGI). The combination of TG-1801 with the
anti-CD20 monoclonal antibody ublituximab and the PI3K-delta inhibitor umbralisib (the "U2"
regimen) showed synergistic effects[3][4].

Tumor Growth Tumor-Free Mice
Treatment Group Dosage o

Inhibition (TGI) (Day 42)
TG-1801 5 mg/kg, once weekly 76%[3][4] 1/8[3][4]
Ublituximab 5 mg/kg, once weekly 88%][3][4]
Umbralisib 150 mg/kg, twice daily  50%[4]
TG-1801 +

o As above 93%[3][4] 3/8[3][4]

Ublituximab
TG-1801 + Umbralisib  As above 85%][3][4]
TG-1801 +
Ublituximab + As above 93%][3][4] 3/8[3][4]

Umbralisib (U2)

Table 1: Efficacy of TG-1801 alone and in combination in a Raji Burkitt's Lymphoma xenograft
model. Data sourced from preclinical presentations.[3][4]

Comparison with Bruton's Tyrosine Kinase (BTK)
Inhibitors

Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are
established treatments for various B-cell malignancies. Preclinical evidence suggests that TG-
1801 may offer a superior efficacy profile compared to ibrutinib in certain contexts. In patient-
derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL), TG-1801 was
reported to reduce tumor burden with "significantly higher efficacy than ibrutinib"[4]. However,
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specific quantitative data from this head-to-head comparison in PDX models is not publicly

available at this time.

Experimental Protocols

The following are generalized protocols for establishing and utilizing patient-derived xenografts

for therapeutic evaluation, based on common practices in the field.

Establishment of Patient-Derived Xenografts (PDX)

Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell
malignancies, typically from surgical resection or biopsy.

Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm3) and
surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-
scid gamma (NSG) mice)[5].

Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-
1500 mm3). Upon reaching the target size, the tumors are harvested, and a portion is
cryopreserved for future use, while another portion is passaged to subsequent cohorts of
mice for expansion and experimental studies.

Model Characterization: Established PDX models are characterized through histology,
immunohistochemistry, and genomic sequencing to ensure they retain the key features of the
original patient tumor([6].

In Vivo Efficacy Studies

Cohort Formation: Once tumors in the PDX-bearing mice reach a predetermined size (e.g.,
150-250 mma3), the mice are randomized into treatment and control groups.

Treatment Administration: TG-1801 is typically administered intravenously (V) at specified
doses and schedules (e.g., 5 mg/kg, once weekly)[3][4]. Comparator agents, such as BTK
inhibitors, are administered according to their established preclinical dosing regimens (e.g.,
oral gavage). The control group receives a vehicle control.

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly)
using calipers, and tumor volume is calculated using the formula: (Length x Width?) / 2.
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o Data Analysis: Treatment efficacy is assessed by comparing the tumor growth in the treated
groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), which is the
percentage difference in the mean tumor volume of a treated group compared to the control
group at the end of the study.

Visualizing the Mechanisms
TG-1801 Signaling Pathway

Caption: TG-1801 binds to CD19 on B-cells and blocks the CD47 "don't eat me" signal,
promoting phagocytosis.

Experimental Workflow for PDX Efficacy Studies
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Patient-Derived Xenograft (PDX) Efficacy Workflow
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Caption: Workflow for evaluating therapeutic efficacy using patient-derived xenograft (PDX)
models.

Conclusion

The available preclinical data from xenograft models suggest that TG-1801 is a promising
therapeutic candidate for B-cell malignancies, demonstrating notable anti-tumor activity as a
single agent and enhanced efficacy in combination with the U2 regimen. While direct
guantitative comparisons with BTK inhibitors in PDX models are not yet publicly available, initial
reports suggest a potential for superior efficacy. Further research and the release of more
comprehensive preclinical and clinical data will be crucial for fully elucidating the therapeutic
potential of TG-1801 in the evolving landscape of B-cell malignancy treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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